Methyl 7-oxooctadecanoate

Vue d'ensemble

Description

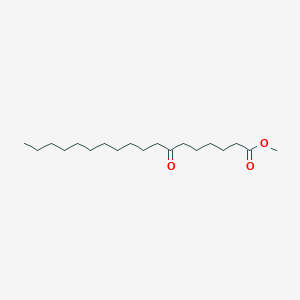

Methyl 7-oxooctadecanoate, also known as octadecanoic acid, 7-oxo-, methyl ester, is an organic compound with the molecular formula C19H36O3. It is a derivative of octadecanoic acid, where a keto group is introduced at the seventh carbon position. This compound is commonly used in various chemical and industrial applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 7-oxooctadecanoate can be synthesized through several methods. One common approach involves the enamine synthesis with 1-morpholinocyclopentene or 1-morpholinocyclohexene . Another method includes the preparation of 2,2-dideutero acids by exchange with deuterium oxide, followed by chain extension and reduction with sodium cyanoborohydride . Additionally, it can be synthesized from heptanoic acid, 7-chloro-7-oxo-, methyl ester, and undecylbromomagnesium .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled temperature and pressure conditions to facilitate the reaction.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 7-oxooctadecanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminium hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and alcohols can be used under acidic or basic conditions.

Major Products:

Oxidation: Octadecanoic acid derivatives.

Reduction: Methyl 7-hydroxyoctadecanoate.

Substitution: Various substituted octadecanoate esters.

Applications De Recherche Scientifique

Chemical Properties and Structure

Methyl 7-oxooctadecanoate is characterized by a long hydrocarbon chain with a ketone functional group at the seventh carbon position. This structural feature influences its reactivity and interactions with biological systems. The compound has a molecular weight of approximately 304.48 g/mol, which plays a role in its physical properties and biological activities.

Scientific Research Applications

1. Chemistry

This compound serves as an important intermediate in organic synthesis. It is utilized in the production of complex organic molecules and polymers. Its keto group enables various chemical transformations, including oxidation and reduction reactions, making it valuable in synthetic organic chemistry.

2. Biology

In biological research, this compound is studied for its role in lipid metabolism and enzyme interactions. It acts as a model compound to understand the mechanisms of lipid-related biological processes.

3. Industry

The compound finds applications in the production of surfactants, lubricants, and plasticizers. Its unique properties allow it to enhance the performance characteristics of these materials.

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : This compound demonstrates significant antioxidant properties, capable of scavenging free radicals. Studies have shown that it can neutralize reactive oxygen species (ROS), contributing to cellular protection against oxidative stress.

- Anticancer Properties : In vitro studies reveal that this compound possesses cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MOLT-4 (leukemia). The following table summarizes its cytotoxicity:

| Cell Line | IC50 (µg/ml) |

|---|---|

| HeLa | 19.95 ± 1.18 |

| MOLT-4 | 15.84 ± 1.64 |

These values suggest that this compound may selectively inhibit cancer cell proliferation through mechanisms such as apoptosis induction.

- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which may contribute to therapeutic effects in chronic inflammatory conditions.

Case Studies

1. Study on Cancer Cell Lines : A comprehensive study evaluated the effects of various fatty acid methyl esters on cancer cell lines, including HeLa and MOLT-4. This compound was among the compounds tested, showing promising results in reducing cell viability and inducing apoptosis.

2. Antioxidant Efficacy : In another case study focusing on the antioxidant capacity of different extracts containing octadecanoic acid derivatives, this compound was highlighted for its ability to effectively scavenge free radicals, outperforming several other tested compounds.

Mechanisms Underlying Biological Activities

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound likely exerts its antioxidant effects through direct scavenging of ROS and by upregulating endogenous antioxidant enzymes.

- Cytotoxic Mechanism : The cytotoxic effects on cancer cells may involve induction of apoptosis via mitochondrial pathways or disruption of cellular signaling pathways essential for cancer cell survival.

Mécanisme D'action

The mechanism of action of methyl 7-oxooctadecanoate involves its interaction with specific molecular targets and pathways. The keto group at the seventh carbon position plays a crucial role in its reactivity and interaction with other molecules. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. Its effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can alter its chemical structure and biological activity.

Comparaison Avec Des Composés Similaires

Methyl 7-oxooctadecanoate can be compared with other similar compounds, such as:

Methyl 2-oxooctadecanoate: Similar in structure but with the keto group at the second carbon position.

Methyl 12-oxooctadecanoate: The keto group is located at the twelfth carbon position.

Methyl 5-oxooctadecanoate: The keto group is at the fifth carbon position.

Uniqueness: this compound is unique due to the specific positioning of the keto group, which influences its reactivity and potential applications. The position of the keto group can significantly affect the compound’s chemical properties and its interaction with other molecules.

Activité Biologique

Methyl 7-oxooctadecanoate, a fatty acid derivative, has garnered attention due to its potential biological activities, particularly in the context of cancer research and metabolic health. This article synthesizes current findings on the compound's biological effects, focusing on its antiproliferative properties, metabolic implications, and potential therapeutic applications.

Chemical Structure and Properties

This compound (C19H36O3) is a methyl ester of a fatty acid with a ketone functional group located at the seventh carbon. This structural feature is crucial for its biological activity, influencing interactions with cellular targets.

Antiproliferative Activity

Recent studies have highlighted the significant antiproliferative effects of this compound on various human cancer cell lines. The compound exhibits varying degrees of inhibitory potency, particularly against colorectal and breast cancer cells.

Key Findings

- Inhibition of Cell Proliferation : this compound has shown statistically significant growth inhibition in several cancer cell lines including HT29 (human colon adenocarcinoma), HeLa (cervical cancer), and MCF7 (breast cancer) cells. The IC50 values for these cells were reported as follows:

- HT29 : IC50 = 14.7 μM

- HeLa : IC50 = 26.6 μM

- MCF7 : IC50 = 21.4 μM

- Mechanism of Action : The compound induces cell cycle arrest without promoting apoptosis, suggesting that it may inhibit proliferation through mechanisms such as upregulation of cell cycle inhibitors like p21WAF1 .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HT29 | 14.7 | Cell cycle arrest |

| HeLa | 26.6 | Upregulates p21WAF1 |

| MCF7 | 21.4 | Inhibits proliferation |

Metabolic Implications

Beyond its anticancer properties, this compound has been studied for its role in metabolic regulation. Research indicates that it may influence lipid metabolism and exhibit anti-inflammatory properties.

Case Studies

- Anti-Diabetic Effects : In animal models, supplementation with methyl esters of fatty acids, including this compound, demonstrated improvements in insulin sensitivity and reductions in inflammatory markers associated with metabolic syndrome .

- Inflammation Modulation : The compound has been shown to reduce the expression of pro-inflammatory cytokines in vitro, suggesting potential applications in treating chronic inflammatory conditions .

Propriétés

IUPAC Name |

methyl 7-oxooctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-12-15-18(20)16-13-11-14-17-19(21)22-2/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHPCXRUUSTYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)CCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80336879 | |

| Record name | Methyl 7-oxooctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2380-22-5 | |

| Record name | Methyl 7-oxooctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.